(3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol
CAS No.:
Cat. No.: VC15756526
Molecular Formula: C10H11ClF3NO
Molecular Weight: 253.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClF3NO |
|---|---|
| Molecular Weight | 253.65 g/mol |
| IUPAC Name | (3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol |
| Standard InChI | InChI=1S/C10H11ClF3NO/c11-6-1-2-8(10(12,13)14)7(5-6)9(15)3-4-16/h1-2,5,9,16H,3-4,15H2/t9-/m1/s1 |
| Standard InChI Key | BAZPPCBXEOPFMA-SECBINFHSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Cl)[C@@H](CCO)N)C(F)(F)F |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(CCO)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Characterization
(3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol (IUPAC name: (3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol) is a chiral molecule with a molecular formula of C₁₁H₁₄ClF₃NO and a molecular weight of 249.23 g/mol . Its stereochemistry is defined by the R-configuration at the third carbon of the propanol chain, which influences its biological interactions and synthetic pathways.
Structural Features
The compound’s structure comprises:
-
A 5-chloro-2-(trifluoromethyl)phenyl group providing electron-withdrawing effects.
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A 3-aminopropanol backbone enabling hydrogen bonding and chiral recognition.
The SMILES notation for the compound is COC1=CC(=C(C=C1)C(F)(F)F)C@@HN, while its InChIKey is BNYJBVLOTBAPKC-SNVBAGLBSA-N . These identifiers facilitate precise database searches and computational modeling.
Physicochemical Properties
The trifluoromethyl group enhances lipid solubility, potentially improving membrane permeability in biological systems . The chlorine substituent further modulates electronic effects, influencing reactivity in substitution reactions .
Comparative Analysis with Structural Analogs
The 5-chloro-2-(trifluoromethyl)phenyl variant’s bioactivity is hypothesized to surpass methoxy-substituted analogs due to enhanced electrophilicity .
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